Acetic acid, (methoxyphenoxyphosphinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxy(phenoxy)phosphoryl)acetic acid is an organophosphorus compound characterized by the presence of a methoxy group, a phenoxy group, and a phosphoryl group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy(phenoxy)phosphoryl)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The phenol is first deprotonated by the sodium hydroxide, forming a phenoxide ion, which then reacts with chloroacetic acid to form phenoxyacetic acid. This intermediate is then phosphorylated using dimethyl phosphite under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of 2-(Methoxy(phenoxy)phosphoryl)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methoxy(phenoxy)phosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .
Wissenschaftliche Forschungsanwendungen
2-(Methoxy(phenoxy)phosphoryl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.
Industry: It is used in the manufacture of pesticides, fungicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Methoxy(phenoxy)phosphoryl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenoxyacetic acid: Lacks the phosphoryl group but shares the phenoxyacetic acid moiety.
Methoxyacetic acid: Contains the methoxy group but lacks the phenoxy and phosphoryl groups.
Phosphonoacetic acid: Contains the phosphoryl group but lacks the methoxy and phenoxy groups.
Uniqueness: 2-(Methoxy(phenoxy)phosphoryl)acetic acid is unique due to the combination of methoxy, phenoxy, and phosphoryl groups in its structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
66448-24-6 |
---|---|
Molekularformel |
C9H11O5P |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
2-[methoxy(phenoxy)phosphoryl]acetic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(12,7-9(10)11)14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |
InChI-Schlüssel |
BXYWUZCMTROLHT-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.